molecular formula C7H9N3O4S B12502226 3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid

3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid

Katalognummer: B12502226
Molekulargewicht: 231.23 g/mol
InChI-Schlüssel: AMPMZMRKAQQCAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them valuable in various chemical and biological applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid typically involves the reaction of ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide
  • Thiazolidine derivatives

Uniqueness

3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of both amino and ethoxycarbonyl groups provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials .

Eigenschaften

Molekularformel

C7H9N3O4S

Molekulargewicht

231.23 g/mol

IUPAC-Name

3-amino-5-(ethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-5-3(6(11)12)4(8)10-15-5/h2H2,1H3,(H2,8,10)(H,9,13)(H,11,12)

InChI-Schlüssel

AMPMZMRKAQQCAL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=C(C(=NS1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.